molecular formula C10H8F5N B12948003 (R)-2-(Perfluorophenyl)pyrrolidine

(R)-2-(Perfluorophenyl)pyrrolidine

Cat. No.: B12948003
M. Wt: 237.17 g/mol
InChI Key: RMFCCLXJEHCVBA-SCSAIBSYSA-N
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Description

®-2-(Perfluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a perfluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Perfluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and perfluorobenzene.

    Reaction Conditions: The reaction may involve nucleophilic substitution or other coupling reactions under controlled conditions, such as specific temperatures, solvents, and catalysts.

    Purification: The product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods may involve scaling up the laboratory synthesis with optimizations for yield, cost, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(Perfluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: ®-2-(Perfluorophenyl)pyrrolidine can be used as a ligand in asymmetric catalysis, enhancing the selectivity and efficiency of catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biology

    Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as enzyme inhibition or receptor modulation.

Medicine

    Therapeutics: Research may investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry

    Materials Science: The compound may be used in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ®-2-(Perfluorophenyl)pyrrolidine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Perfluorophenyl)pyrrolidine: The enantiomer of the compound, with different stereochemistry.

    2-(Trifluoromethyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a perfluorophenyl group.

Uniqueness

®-2-(Perfluorophenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of a perfluorophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H8F5N

Molecular Weight

237.17 g/mol

IUPAC Name

(2R)-2-(2,3,4,5,6-pentafluorophenyl)pyrrolidine

InChI

InChI=1S/C10H8F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h4,16H,1-3H2/t4-/m1/s1

InChI Key

RMFCCLXJEHCVBA-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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